Diprotin B

Dipeptidyl Peptidase IV Enzyme Inhibition Diabetes Research

Researchers studying DPP-IV catalytic mechanisms often face limitations with high-potency inhibitors that fully block the active site, obscuring enzyme turnover dynamics. Diprotin B (Val-Pro-Leu) offers a substrate-based alternative: it undergoes slow hydrolysis at the DPP-IV active site, enabling kinetic studies without complete blockade. • IC50 ~17 μM; apparent competitive inhibition suitable for probing substrate recognition and catalytic cycle • 2.1 Å co-crystal structure with human DPP-IV (PDB-available) provides a high-resolution template for structure-based drug design • High aqueous solubility (≥100 mg/mL in H₂O) eliminates DMSO confounds in cell-based metabolic assays Supplied as lyophilized powder, ≥98% pure by HPLC, with full Certificate of Analysis. Ideal as a validated positive control across fluorometric and colorimetric DPP-IV assay formats.

Molecular Formula C16H29N3O4
Molecular Weight 327.42 g/mol
CAS No. 90614-49-6
Cat. No. B1670751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiprotin B
CAS90614-49-6
Synonymsdiprotin B
Val-Pro-Leu
valyl-prolyl-leucine
Molecular FormulaC16H29N3O4
Molecular Weight327.42 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)[O-])NC(=O)C1CCCN1C(=O)C(C(C)C)[NH3+]
InChIInChI=1S/C16H29N3O4/c1-9(2)8-11(16(22)23)18-14(20)12-6-5-7-19(12)15(21)13(17)10(3)4/h9-13H,5-8,17H2,1-4H3,(H,18,20)(H,22,23)/t11-,12-,13-/m0/s1
InChIKeyNHXZRXLFOBFMDM-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Diprotin B Overview


Diprotin B (Val-Pro-Leu, VPL) is a tripeptide that acts as an inhibitor of dipeptidyl peptidase IV (DPP-IV, CD26), a serine protease that degrades incretin hormones such as GLP-1 and GIP [1]. It is a naturally occurring peptide, originally isolated from Bacillus cereus fermentation, and is widely used as a research tool to study DPP-IV function and metabolic pathways [2]. The compound's inhibitory activity is based on its substrate-like structure; it binds to the active site of DPP-IV, where it undergoes slow hydrolysis, resulting in apparent competitive inhibition [1].

Diprotin B vs. Generic Inhibitors


Diprotin B cannot be interchanged with other DPP-IV inhibitors, such as small-molecule gliptins or even its close analog Diprotin A, due to significant differences in potency, mechanism of action, and structural utility. Unlike the highly potent, synthetic gliptins (e.g., sitagliptin, IC50 <10 nM), Diprotin B exhibits moderate potency (IC50 ~15-200 μM) and acts as a substrate-based inhibitor [1]. This unique mechanism makes it an essential tool for studying the enzyme's substrate recognition and catalytic cycle. Furthermore, even closely related tripeptides like Diprotin A (IC50 ~3-17 μM) and VPI (IC50 ~18 μM) show distinct binding modes and metabolic stabilities, directly impacting experimental design and data interpretation [2][3].

Diprotin B Comparative Evidence


DPP-IV Inhibitory Potency Comparison

Diprotin B (Val-Pro-Leu) exhibits significantly lower potency compared to its analog Diprotin A (Ile-Pro-Ile), with reported IC50 values of 17 μM vs. 3 μM, respectively, for human DPP-IV [1]. In another assay, Diprotin B showed an IC50 of 200.5 ± 7.5 μM, which is approximately 10-fold less potent than the related peptide VPI (Val-Pro-Ile) with an IC50 of 18.0 ± 2.4 μM [2]. This quantitative difference is critical for selecting the appropriate tool compound for dose-response studies.

Dipeptidyl Peptidase IV Enzyme Inhibition Diabetes Research

Unique DPP-IV Binding Mode

A high-resolution crystal structure of the human DPP-IV–Diprotin B complex was determined at 2.1 Å resolution [1]. This study directly compared the binding mode of Diprotin B (Val-Pro-Leu) with that of Diprotin A (Ile-Pro-Ile). The analysis revealed distinct interactions within the active site, with Diprotin B demonstrating unique engagement with positively charged functional groups and conserved water molecules, providing a structural basis for its different inhibitory profile [1]. This atomic-level detail is not available for many other peptide inhibitors.

Structural Biology Drug Design Enzyme-Substrate Interaction

Aqueous Solubility Profile

Diprotin B demonstrates high aqueous solubility, a critical parameter for reproducible in vitro experimentation. It is reported to be soluble in water at concentrations ≥100 mg/mL . This is a significant practical advantage over many other tripeptide DPP-IV inhibitors and small-molecule gliptins, which often require organic co-solvents like DMSO for stock preparation, potentially introducing solvent artifacts into sensitive assays.

Compound Handling Assay Development In Vitro Studies

Long-Term Storage Stability

Diprotin B is supplied as a lyophilized powder and is stable for at least 12 months when stored at -20°C . Some vendors report stability for up to 3 years for powder stored at -20°C . This documented long-term stability ensures consistent performance across multiple experiments and reduces the need for frequent re-purchasing or re-synthesis. This is in contrast to some less stable peptide analogs, such as Diprotin A, which has been noted for its susceptibility to rapid enzymatic degradation [1].

Compound Management Reproducibility Laboratory Logistics

Commercial Purity and Analytical Validation

Diprotin B is commercially available with a guaranteed purity of ≥96% by HPLC from multiple vendors, with some offering >99% purity . This high level of analytical validation, often accompanied by a certificate of analysis detailing batch-specific purity, is critical for ensuring experimental reproducibility. While other DPP-IV inhibitors like Diprotin A are also available at high purity, the widespread availability and well-documented analytical standards for Diprotin B provide a reliable baseline for procurement and experimental use.

Quality Control Assay Reproducibility Procurement

Diprotin B Research Applications


Structure-Based DPP-IV Inhibitor Design

The 2.1 Å co-crystal structure of Diprotin B bound to human DPP-IV provides a unique, high-resolution template for structure-based drug design [1]. Researchers can use this structural data to model interactions and design novel inhibitors with improved binding characteristics, leveraging the detailed map of hydrogen bonds and water networks identified in the Diprotin B complex.

DPP-IV Enzymology Studies

Diprotin B's moderate potency and substrate-like inhibition mechanism make it an ideal tool for probing the catalytic cycle of DPP-IV [1][2]. Its use in kinetic assays, in contrast to high-potency, synthetic inhibitors, allows for the study of enzyme turnover and substrate recognition without complete active site blockade, providing insights into physiological enzyme function.

Positive Control for DPP-IV Assays

Diprotin B is widely used as a reference inhibitor in biochemical and cell-based assays for DPP-IV activity [1]. Its well-characterized IC50 values and high aqueous solubility ensure reliable performance across various assay formats (e.g., fluorometric, colorimetric). This makes it a trusted positive control for screening new compounds or validating assay conditions, ensuring inter-experimental comparability.

Metabolic Research in Cell Models

Due to its high solubility and defined purity, Diprotin B is particularly suitable for in vitro studies in cell culture models of diabetes and metabolism [1][2]. It can be easily formulated in aqueous media, avoiding the confounding effects of DMSO on cell viability and function. This allows for clearer interpretation of its effects on GLP-1 secretion, insulin signaling, and glucose uptake in pancreatic beta-cell lines and other relevant cell types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diprotin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.